3-Ethyl-benzotriazin-4-one
Overview
Description
3-Ethyl-benzotriazin-4-one is a derivative of 1,2,3-benzotriazin-4(3H)-one . It is a heterocyclic compound that has been used in the synthesis of pharmaceutically important targets .
Synthesis Analysis
The synthesis of 1,2,3-benzotriazin-4(3H)-ones, including this compound, has been achieved through a one-pot process . This process involves the diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides via stable diazonium salts . The transformation was compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-benzotriazin-4(3H)-ones include diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides . This process is facilitated by stable diazonium salts .Mechanism of Action
Target of Action
3-Ethyl-benzotriazin-4-one, also known as 3-Ethylbenzo[d][1,2,3]triazin-4(3h)-one, is a heterocyclic compound with important pharmacological properties . It has been reported to have various biological activities and is used in active pharmaceutical ingredients such as anesthetics, antidepressants, and agrochemicals . .
Mode of Action
It is known that benzotriazin-4(3h)-ones, the class of compounds to which this compound belongs, can undergo various chemical transformations, including metal-catalyzed and photochemical denitrogenative transformations . These transformations can lead to the formation of related heterocycles and different cross-coupling reactions .
Biochemical Pathways
Benzotriazin-4(3h)-ones are known to be versatile building blocks for various chemical reactions . They can undergo acid-mediated denitrogenative ortho-hydroxylation and heteroannulation reactions yielding benzo[c][1,2]dithiol-3-ones , which suggests that they may interact with and affect various biochemical pathways.
Result of Action
Benzotriazin-4(3h)-ones are known to have various biological activities and are used in active pharmaceutical ingredients such as anesthetics, antidepressants, and agrochemicals , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It is known that the synthesis of benzotriazin-4(3h)-ones can be achieved via a photocyclization reaction upon exposure to violet light (420 nm) , suggesting that light conditions may influence the formation and possibly the action of these compounds.
Safety and Hazards
Future Directions
The synthesis of 1,2,3-benzotriazin-4(3H)-ones, including 3-Ethyl-benzotriazin-4-one, has been developed to be mild and effective . The method is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents, which suggests potential for further exploration and application in pharmaceutical synthesis .
Biochemical Analysis
Cellular Effects
Some benzotriazin-4(3H)-ones have been found to exhibit remarkable antiviral activities against tobacco mosaic virus (TMV)
Molecular Mechanism
The underlying reaction mechanism of benzotriazin-4(3H)-ones is based on an unprecedented variation of the classical Norrish type II reaction with concomitant fragmentation and formation of N−N bonds . The specific binding interactions of 3-Ethyl-benzotriazin-4-one with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are still being studied.
Properties
IUPAC Name |
3-ethyl-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-12-9(13)7-5-3-4-6-8(7)10-11-12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPRPLIXXOWEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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